molecular formula C8H11NO2 B13218346 2-Ethoxy-6-methylpyridin-3-ol

2-Ethoxy-6-methylpyridin-3-ol

Cat. No.: B13218346
M. Wt: 153.18 g/mol
InChI Key: IWQQSBHTJZVAPO-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methylpyridin-3-ol is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, characterized by the presence of an ethoxy group at the second position and a methyl group at the sixth position on the pyridine ring, along with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methylpyridin-3-ol typically involves the ethylation of 6-methylpyridin-3-ol. One common method is the reaction of 6-methylpyridin-3-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethylation process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products. The use of flow reactors allows for better control over reaction parameters, leading to consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-methylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-ethoxy-6-methylpyridine-3-one, while reduction could produce 2-ethoxy-6-methylpyridin-3-amine.

Scientific Research Applications

2-Ethoxy-6-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ethoxy and methyl groups may modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    2-Ethyl-6-methylpyridin-3-ol: Similar structure but with an ethyl group instead of an ethoxy group.

    6-Methylpyridin-3-ol: Lacks the ethoxy group, making it less lipophilic.

    2-Methoxy-6-methylpyridin-3-ol: Contains a methoxy group instead of an ethoxy group, which may alter its reactivity and biological activity.

Uniqueness: 2-Ethoxy-6-methylpyridin-3-ol is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties. These modifications can enhance its stability, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-ethoxy-6-methylpyridin-3-ol

InChI

InChI=1S/C8H11NO2/c1-3-11-8-7(10)5-4-6(2)9-8/h4-5,10H,3H2,1-2H3

InChI Key

IWQQSBHTJZVAPO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C)O

Origin of Product

United States

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